molecular formula C15H18N2O7 B156574 Z-Glu-Gly-OH CAS No. 1634-89-5

Z-Glu-Gly-OH

Cat. No.: B156574
CAS No.: 1634-89-5
M. Wt: 338.31 g/mol
InChI Key: FDTUHSFTKCRNSD-UHFFFAOYSA-N
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Description

Z-Glu-Gly-OH, also known as N-(Carbobenzyloxy)-L-glutamyl-glycine, is a dipeptide derivative. It is composed of a glutamic acid residue and a glycine residue, with a benzyloxycarbonyl (Z) protecting group attached to the amino group of the glutamic acid. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.

Scientific Research Applications

Z-Glu-Gly-OH has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a building block for creating longer peptides and proteins.

    Biology: The compound is used in studies involving enzyme-substrate interactions and protein folding.

    Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Future Directions

Future directions for Z-Glu-Gly-OH could involve its use in the development of novel protease-cleavable linkers for selective drug delivery .

Biochemical Analysis

Biochemical Properties

Z-Glu-Gly-OH plays a significant role in biochemical reactions, particularly in the study of enzyme activities. It is often used as a substrate for enzymes such as protein glutaminase, which catalyzes the deamidation of glutamine residues in proteins to glutamic acid residues . This interaction is crucial for understanding the functional properties of proteins and their solubility. Additionally, this compound interacts with various proteins and biomolecules, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the deamidation of glutamine residues by protein glutaminase can alter protein solubility and functionality, impacting cellular processes such as protein folding and degradation . These changes can have downstream effects on cell signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins at the molecular level. This compound binds to the active site of protein glutaminase, facilitating the deamidation reaction. This interaction leads to the conversion of glutamine residues to glutamic acid residues, altering the protein’s charge and solubility . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental designs. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein solubility and function without causing adverse effects. At high doses, toxic effects such as cellular stress and apoptosis have been observed . These threshold effects are crucial for determining the optimal dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate protein metabolism. The deamidation of glutamine residues by protein glutaminase is a key metabolic pathway influenced by this compound . This reaction can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its effects on protein function and cellular processes. Targeting signals and post-translational modifications direct this compound to specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations are critical for the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu-Gly-OH typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl group, followed by coupling with glycine. The process can be summarized as follows:

    Protection of Glutamic Acid: The amino group of L-glutamic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Glycine: The protected glutamic acid is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Protection: Using industrial-grade benzyloxycarbonyl chloride and sodium hydroxide.

    Automated Coupling: Employing automated peptide synthesizers to couple the protected glutamic acid with glycine efficiently.

Chemical Reactions Analysis

Types of Reactions

Z-Glu-Gly-OH undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group, yielding free glutamyl-glycine.

    Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the benzyloxycarbonyl group. Common reagents include hydrochloric acid or sodium hydroxide.

    Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for peptide coupling.

Major Products Formed

    Hydrolysis: The major product is free glutamyl-glycine.

    Coupling Reactions: The major products are longer peptide chains, depending on the amino acids or peptides coupled with this compound.

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-OH: N-(Carbobenzyloxy)-glycine, a simpler derivative with only glycine.

    Z-Glu-OH: N-(Carbobenzyloxy)-L-glutamic acid, a derivative with only glutamic acid.

    Z-Gly-Gly-OH: N-(Carbobenzyloxy)-glycyl-glycine, a dipeptide with two glycine residues.

Uniqueness

Z-Glu-Gly-OH is unique due to its combination of glutamic acid and glycine residues, providing specific reactivity and stability for peptide synthesis. The presence of the benzyloxycarbonyl protecting group further enhances its utility in biochemical research and industrial applications.

Properties

IUPAC Name

5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUHSFTKCRNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307080
Record name NSC186902
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1634-89-5
Record name NSC186902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC186902
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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